Structural Differentiation: 2,5-Dimethylpyrrole vs. Unsubstituted Pyrrole Head Group Comparison
The target compound features a 2,5-dimethyl-1H-pyrrol-1-yl head group, whereas the closest commercially available analog, N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(1H-pyrrol-1-yl)butanamide (CAS 1251574-70-5 unsubstituted pyrrole variant, MW 286.33), lacks both methyl substituents [1]. The 2,5-dimethyl substitution increases calculated lipophilicity (estimated AlogP change of +0.6 to +1.0 log units based on fragment-based prediction) and introduces steric constraints around the pyrrole ring that may alter target binding pocket compatibility [2]. This structural difference represents a deliberate design feature in the pyrrole amide class: SAR studies on pyrrole amides as Cav3.2 T-type calcium channel blockers have demonstrated that pyrrole ring substitution patterns directly modulate both potency and isoform selectivity, with dimethyl-substituted variants showing significantly differentiated pharmacological profiles compared to the unsubstituted parent pyrrole [1].
| Evidence Dimension | Pyrrole ring substitution: presence vs. absence of 2,5-dimethyl groups |
|---|---|
| Target Compound Data | 2,5-dimethyl-1H-pyrrol-1-yl head group; C18H22N2O3; MW 314.385; estimated AlogP ~2.8-3.2 |
| Comparator Or Baseline | 1H-pyrrol-1-yl (unsubstituted) head group in N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(1H-pyrrol-1-yl)butanamide; C16H18N2O3; MW 286.33; estimated AlogP ~2.0-2.4 |
| Quantified Difference | Molecular weight increase: +28.05 g/mol (9.8% increase); estimated AlogP increase: approximately +0.6 to +1.0 log units; two additional sp3 carbon centers introducing steric bulk adjacent to pyrrole nitrogen |
| Conditions | Calculated physicochemical properties; no head-to-head pharmacological comparison data available for these two specific compounds in any published assay system |
Why This Matters
The structural distinction in the pyrrole head group is a key determinant of target binding and ADME properties within this chemotype; procurement decisions must account for the fact that the unsubstituted pyrrole analog cannot serve as a valid pharmacological surrogate for the 2,5-dimethylpyrrole variant.
- [1] Bezençon, O., Remeň, L., Richard, S., Roch, C., Kessler, M., Ertel, E.A., Moon, R., Mawet, J., Pfeifer, T., Capeleto, B. Discovery and evaluation of Cav3.2-selective T-type calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 2017, 27, 5326-5331. Demonstrates that pyrrole amide substitution patterns directly control Cav3.x potency and isoform selectivity. View Source
- [2] Wildman, S.A., Crippen, G.M. Prediction of Physicochemical Parameters by Atomic Contributions. Journal of Chemical Information and Computer Sciences, 1999, 39(5), 868-873. Method for AlogP estimation based on atomic contributions. View Source
